molecular formula C13H13BrClNO2 B5318433 2-(2-bromo-5-chloro-6-methyl-1-benzofuran-3-yl)-N,N-dimethylacetamide

2-(2-bromo-5-chloro-6-methyl-1-benzofuran-3-yl)-N,N-dimethylacetamide

Cat. No. B5318433
M. Wt: 330.60 g/mol
InChI Key: OGTMXEJAJJFICF-UHFFFAOYSA-N
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Description

2-(2-bromo-5-chloro-6-methyl-1-benzofuran-3-yl)-N,N-dimethylacetamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(2-bromo-5-chloro-6-methyl-1-benzofuran-3-yl)-N,N-dimethylacetamide is not fully understood, but it is thought to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has been shown to inhibit the activity of various enzymes involved in cell growth and division, including DNA topoisomerase II and cyclin-dependent kinases.
Biochemical and Physiological Effects
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, leading to a decrease in cell viability. This compound has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines in vitro. However, the effects of this compound on normal cells and tissues are not well understood, and further research is needed to determine its potential toxicity.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-bromo-5-chloro-6-methyl-1-benzofuran-3-yl)-N,N-dimethylacetamide in lab experiments is its potential as a selective anticancer agent. This compound has been shown to have a higher cytotoxicity towards cancer cells compared to normal cells, making it a promising candidate for cancer therapy. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 2-(2-bromo-5-chloro-6-methyl-1-benzofuran-3-yl)-N,N-dimethylacetamide. One potential direction is the development of new synthesis methods to improve the yield and purity of this compound. Another direction is the investigation of its potential applications in other fields, such as materials science and environmental science. Additionally, further research is needed to determine the potential toxicity of this compound and its effects on normal cells and tissues.

Synthesis Methods

The synthesis of 2-(2-bromo-5-chloro-6-methyl-1-benzofuran-3-yl)-N,N-dimethylacetamide involves the reaction of 2-(2-bromo-5-chloro-6-methyl-1-benzofuran-3-yl)acetic acid with N,N-dimethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is a white solid with a melting point of approximately 120-122°C.

Scientific Research Applications

2-(2-bromo-5-chloro-6-methyl-1-benzofuran-3-yl)-N,N-dimethylacetamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been investigated as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In materials science, it has been studied as a precursor for the synthesis of organic semiconductors and liquid crystals. In environmental science, it has been investigated as a potential pollutant in water sources.

properties

IUPAC Name

2-(2-bromo-5-chloro-6-methyl-1-benzofuran-3-yl)-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrClNO2/c1-7-4-11-8(5-10(7)15)9(13(14)18-11)6-12(17)16(2)3/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTMXEJAJJFICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=C(O2)Br)CC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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